

Application Notes and Protocols: Co-expression of ACV Synthetase with Phosphopantetheinyl Transferase

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Compound of Interest

Compound Name: ACV Tripeptide

Cat. No.: B1665464

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Introduction

δ -(L- α -aminoadipyl)-L-cysteinyl-D-valine (ACV) synthetase (ACVS) is a large, multi-domain non-ribosomal peptide synthetase (NRPS) responsible for the biosynthesis of the tripeptide ACV, the precursor to all penicillin and cephalosporin antibiotics.[1][2] Like other NRPSs, ACVS is synthesized as an inactive precursor (apo-enzyme) and requires post-translational modification to become functionally active.[3] This activation is catalyzed by a phosphopantetheinyl transferase (PPTase), which transfers the 4'-phosphopantetheinyl (Ppant) moiety from coenzyme A (CoA) to a conserved serine residue within the thiolation (T) or peptidyl carrier protein (PCP) domains of the ACVS.[3][4][5] The attached Ppant arm acts as a swinging arm to tether the growing peptide chain and shuttle it between the catalytic domains of the synthetase.[5][6]

Heterologous expression of ACVS is a key strategy for the production of novel β -lactam antibiotics and for engineering new bioactive peptides.[1][7] However, the production of functional ACVS in heterologous hosts is often challenging due to its large size and the requirement for post-translational modification.[3][8] Co-expression of ACVS with a compatible PPTase is crucial for obtaining the active holo-enzyme and achieving significant product yields.[3][7] This document provides detailed application notes and protocols for the successful co-expression of ACV synthetase with a phosphopantetheinyl transferase.

Data Presentation

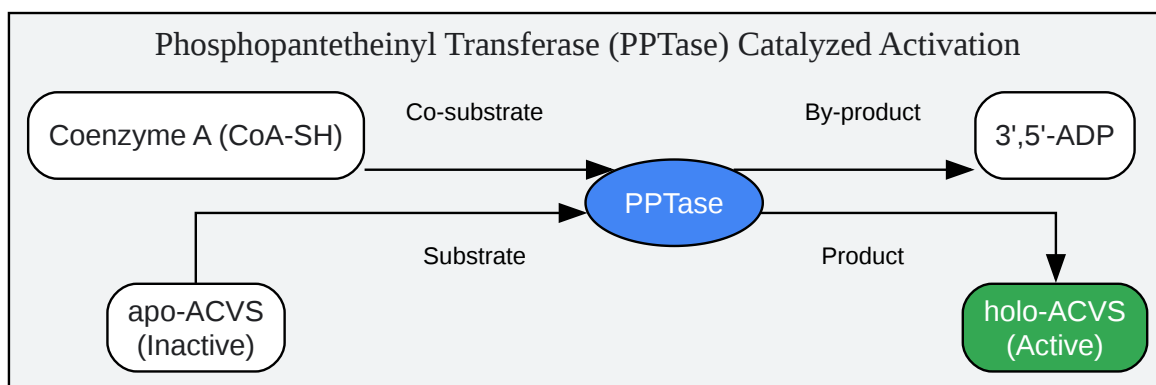
The co-expression of ACV synthetase with a phosphopantetheinyl transferase has been shown to significantly enhance the production of the **ACV tripeptide** in heterologous hosts. The following table summarizes representative quantitative data on the impact of PPTase co-expression and other optimization strategies on ACV production.

Host Organism	ACVS Gene Source	PPTase Gene Source	Expression System	Key Optimization	Fold Increase in ACV Production	Reference
Saccharomyces cerevisiae	Penicillium chrysogenum	Aspergillus nidulans	High-copy plasmid	Co-expression with PPTase	ACV production observed	[7]
Saccharomyces cerevisiae	Penicillium chrysogenum	Bacillus subtilis	High-copy plasmid	Co-expression with PPTase	ACV production observed	[7]
Saccharomyces cerevisiae	Penicillium chrysogenum	P. chrysogenum	High-copy plasmid	Co-expression with PPTase	ACV production observed	[7]
Saccharomyces cerevisiae	Penicillium chrysogenum	A. nidulans/B. subtilis/P. chrysogenum	High-copy plasmid	Lowering cultivation temperature (30°C to 20°C)	~30-fold	[7]
Saccharomyces cerevisiae	Penicillium chrysogenum	A. nidulans/B. subtilis/P. chrysogenum	Genomic integration	-	~6-fold decrease compared to high-copy plasmid	[7]

Signaling Pathways and Experimental Workflows

ACVS Activation by PPTase

The activation of apo-ACVS to holo-ACVS by PPTase is a critical post-translational modification. The following diagram illustrates this enzymatic process.

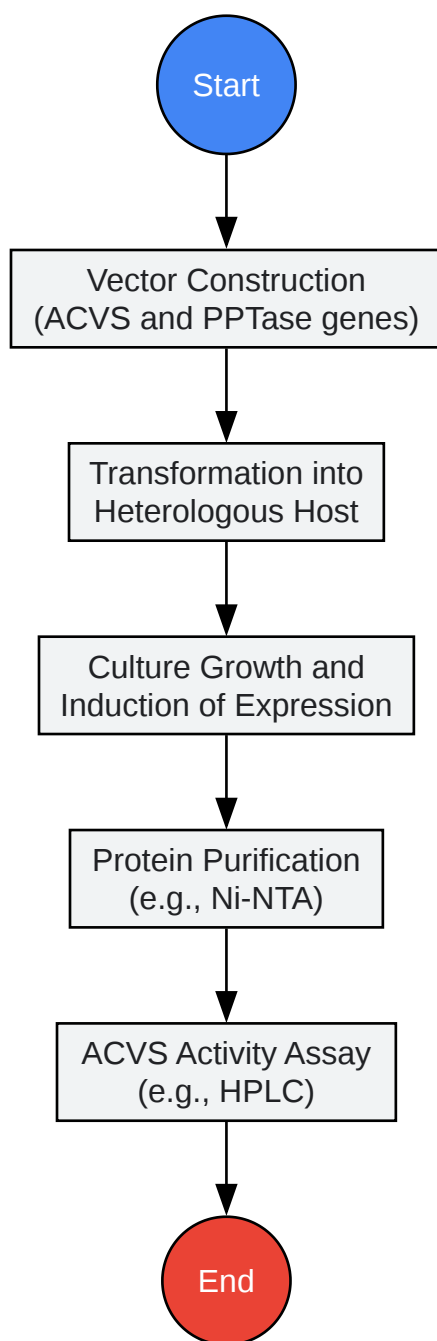


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Caption: Enzymatic activation of apo-ACVS by PPTase.

Experimental Workflow for Co-expression

The following diagram outlines the general workflow for the co-expression of ACVS and PPTase in a heterologous host.



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Caption: General experimental workflow for co-expression.

Experimental Protocols

Vector Construction for Co-expression

This protocol describes the construction of a co-expression vector containing the genes for ACVS and a PPTase. A dual-promoter system or two separate compatible plasmids can be used.

Materials:

- E. coli strain for cloning (e.g., DH5α)
- Expression host (e.g., E. coli BL21(DE3) or S. cerevisiae)
- ACVS and PPTase genes (codon-optimized for the expression host if necessary)
- Expression vector(s) (e.g., pETDuet-1 for E. coli or pESC series for yeast)
- Restriction enzymes and T4 DNA ligase
- DNA purification kits
- LB or YPD agar plates with appropriate antibiotics

Methodology:

- **Gene Amplification:** Amplify the coding sequences of the ACVS and PPTase genes by PCR using high-fidelity DNA polymerase. Add appropriate restriction sites to the primers for cloning into the expression vector.
- **Vector and Insert Digestion:** Digest the expression vector and the PCR-amplified ACVS and PPTase genes with the selected restriction enzymes.
- **Ligation:** Ligate the digested ACVS and PPTase genes into the corresponding multiple cloning sites of the expression vector(s).
- **Transformation into Cloning Host:** Transform the ligation mixture into a competent cloning host (E. coli DH5α).
- **Selection and Verification:** Select for positive transformants on agar plates containing the appropriate antibiotic. Verify the correct insertion of the genes by colony PCR, restriction digestion, and DNA sequencing.

Heterologous Expression in E. coli

This protocol outlines the expression of ACVS and PPTase in E. coli.

Materials:

- Verified co-expression plasmid
- E. coli BL21(DE3) competent cells
- LB medium and appropriate antibiotics
- Isopropyl β -D-1-thiogalactopyranoside (IPTG)

Methodology:

- Transformation: Transform the co-expression plasmid into competent E. coli BL21(DE3) cells.
- Starter Culture: Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
- Expression Culture: Inoculate a larger volume of LB medium (e.g., 1 L) with the overnight culture to an OD600 of 0.1. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
- Induction: Cool the culture to a lower temperature (e.g., 16-20°C) and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.
- Incubation: Continue to incubate the culture at the lower temperature for 16-24 hours with shaking.
- Cell Harvesting: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C until further use.

Protein Purification

This protocol describes the purification of His-tagged ACVS.

Materials:

- Cell pellet from expression
- Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)
- Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
- Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
- Ni-NTA affinity chromatography column
- Sonication or high-pressure homogenization equipment

Methodology:

- **Cell Lysis:** Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization on ice.
- **Clarification:** Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to remove cell debris.
- **Affinity Chromatography:** Load the clarified supernatant onto a pre-equilibrated Ni-NTA column.
- **Washing:** Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.
- **Elution:** Elute the His-tagged ACVS with elution buffer.
- **Buffer Exchange:** If necessary, perform buffer exchange into a suitable storage buffer using dialysis or a desalting column.
- **Purity Analysis:** Analyze the purity of the eluted protein by SDS-PAGE.

ACVS Activity Assay

This protocol describes a method to assay the activity of the purified holo-ACVS.

Materials:

- Purified holo-ACVS

- Assay buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM ATP)
- Substrates: L- α -amino adipic acid, L-cysteine, L-valine
- Quenching solution (e.g., 10% trichloroacetic acid)
- HPLC system with a C18 column

Methodology:

- **Reaction Setup:** Set up the reaction mixture containing assay buffer, ATP, and the three amino acid substrates.
- **Initiation:** Initiate the reaction by adding the purified holo-ACVS.
- **Incubation:** Incubate the reaction at the optimal temperature (e.g., 25°C) for a defined period.
- **Quenching:** Stop the reaction by adding the quenching solution.
- **Analysis:** Centrifuge the quenched reaction to precipitate the protein. Analyze the supernatant for the presence of the **ACV tripeptide** by reverse-phase HPLC.
- **Quantification:** Quantify the amount of ACV produced by comparing the peak area to a standard curve of synthetic ACV.

Conclusion

The co-expression of ACV synthetase with a compatible phosphopantetheinyl transferase is a fundamental requirement for the production of the active holo-enzyme in heterologous hosts. The protocols and data presented in this document provide a comprehensive guide for researchers to successfully express and purify functional ACVS. Optimization of expression conditions, such as temperature and vector choice, can further enhance the yield of the desired **ACV tripeptide**, paving the way for the engineered biosynthesis of novel β -lactam antibiotics and other valuable non-ribosomal peptides.

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